molecular formula C9H5BrN2S B13975875 2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile

2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile

Cat. No.: B13975875
M. Wt: 253.12 g/mol
InChI Key: MPRQWZAHHWQOPH-UHFFFAOYSA-N
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Description

5-Bromo-2-benzothiazoleacetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-benzothiazoleacetonitrile typically involves the bromination of 2-benzothiazoleacetonitrile. One common method is the reaction of 2-benzothiazoleacetonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-benzothiazoleacetonitrile may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-benzothiazoleacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-benzothiazoleacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-benzothiazoleacetonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-benzothiazoleacetonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H5BrN2S

Molecular Weight

253.12 g/mol

IUPAC Name

2-(5-bromo-1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5BrN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2

InChI Key

MPRQWZAHHWQOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CC#N

Origin of Product

United States

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